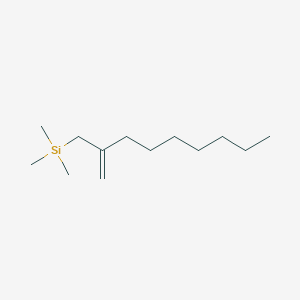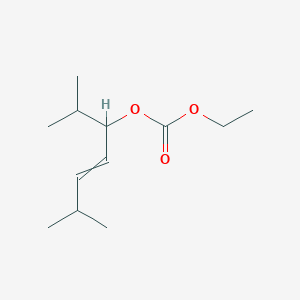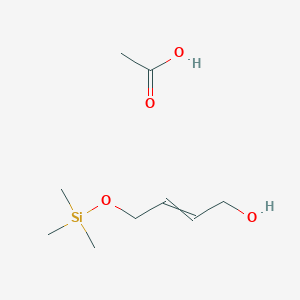
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is a compound that combines the properties of acetic acid and a silyl ether derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The 4-trimethylsilyloxybut-2-en-1-ol component introduces a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-trimethylsilyloxybut-2-en-1-ol typically involves the protection of a hydroxyl group using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of but-2-en-1-ol is reacted with TMSCl in the presence of imidazole to form 4-trimethylsilyloxybut-2-en-1-ol.
Acetylation: The protected alcohol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: TBAF is often used to remove the silyl protecting group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl derivatives.
Applications De Recherche Scientifique
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of acetic acid;4-trimethylsilyloxybut-2-en-1-ol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation of hydroxyl groups.
Acetic anhydride: Commonly used for acetylation reactions.
But-2-en-1-ol: A precursor in the synthesis of the compound.
Uniqueness
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is unique due to its dual functionality, combining the protective silyl ether group with the reactivity of acetic acid. This makes it a valuable intermediate in organic synthesis, offering versatility in protecting and modifying hydroxyl groups.
Propriétés
Numéro CAS |
113093-76-8 |
|---|---|
Formule moléculaire |
C9H20O4Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
acetic acid;4-trimethylsilyloxybut-2-en-1-ol |
InChI |
InChI=1S/C7H16O2Si.C2H4O2/c1-10(2,3)9-7-5-4-6-8;1-2(3)4/h4-5,8H,6-7H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
SNWQWKIOKCOAGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(C)OCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


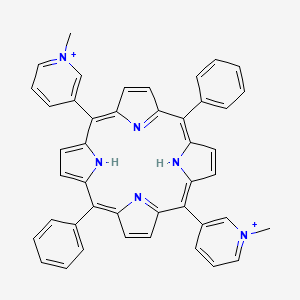
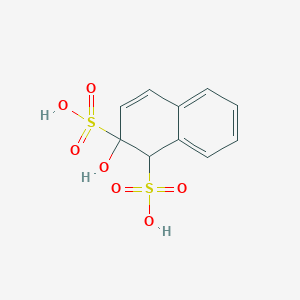

![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
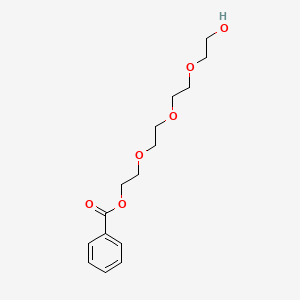
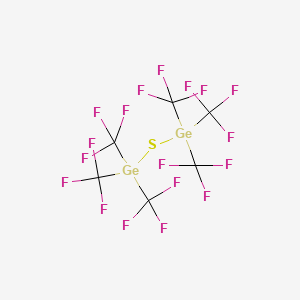
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
